

Spectrophotometric Determination of Disperse Red 82 Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B082367*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye, is characterized by its use in dyeing synthetic fibers, particularly polyester.^[1] Its low aqueous solubility necessitates specific analytical methodologies for accurate quantification in various matrices.^[1] This document provides a detailed protocol for the spectrophotometric determination of **Disperse Red 82** concentration, a fundamental technique for quality control, formulation development, and research applications. The method is based on the principle that the absorbance of a colored solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Chemical Properties of **Disperse Red 82**:^{[2][3][4]}

Property	Value
Chemical Formula	<chem>C21H21N5O6</chem>
Molar Mass	439.42 g/mol
Appearance	Dark brown powder
Water Solubility	Insoluble

Principle

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance as a function of wavelength. For a given substance, the wavelength at which maximum absorbance occurs is known as the lambda max (λ_{max}). By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λ_{max} , a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the spectrophotometric determination of **Disperse Red 82**.

Materials and Reagents

- **Disperse Red 82** (C.I. 11140) standard
- Methanol (HPLC grade)
- Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (various sizes)
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer
- Analytical balance

Preparation of Standard Solutions

3.2.1. Stock Standard Solution (100 $\mu\text{g/mL}$)

- Accurately weigh 10.0 mg of **Disperse Red 82** standard.
- Transfer the weighed dye into a 100 mL volumetric flask.

- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Dilute to the mark with methanol and mix thoroughly.

3.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock standard solution with methanol as described in the table below.

Target Concentration (μ g/mL)	Volume of Stock Solution (100 μ g/mL)	Final Volume (mL)
1.0	0.1 mL	10
2.5	0.25 mL	10
5.0	0.5 mL	10
10.0	1.0 mL	10
15.0	1.5 mL	10
20.0	2.0 mL	10

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range of 300 nm to 700 nm.
- Use methanol as the blank to zero the instrument.
- Fill a quartz cuvette with the 10 μ g/mL working standard solution.
- Place the cuvette in the spectrophotometer and record the absorbance spectrum.

- Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} . Based on available spectral data, the expected λ_{max} for **Disperse Red 82** in methanol is approximately 520 nm.

Calibration Curve Generation

- Set the spectrophotometer to the determined λ_{max} (approximately 520 nm).
- Use methanol to zero the instrument (set absorbance to 0.000).
- Measure the absorbance of each working standard solution (1.0, 2.5, 5.0, 10.0, 15.0, and 20.0 $\mu\text{g/mL}$).
- Record the absorbance values for each concentration.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.995 for a valid calibration curve.

Analysis of Unknown Samples

- Prepare the unknown sample by dissolving it in methanol. Ensure the final concentration is within the linear range of the calibration curve. Dilute the sample with methanol if necessary.
- Measure the absorbance of the unknown sample at the λ_{max} .
- Calculate the concentration of **Disperse Red 82** in the unknown sample using the equation from the linear regression of the calibration curve:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$$

Data Presentation

The following tables summarize the key parameters and expected results for the spectrophotometric determination of **Disperse Red 82**.

Table 1: Spectrophotometric Parameters for **Disperse Red 82**

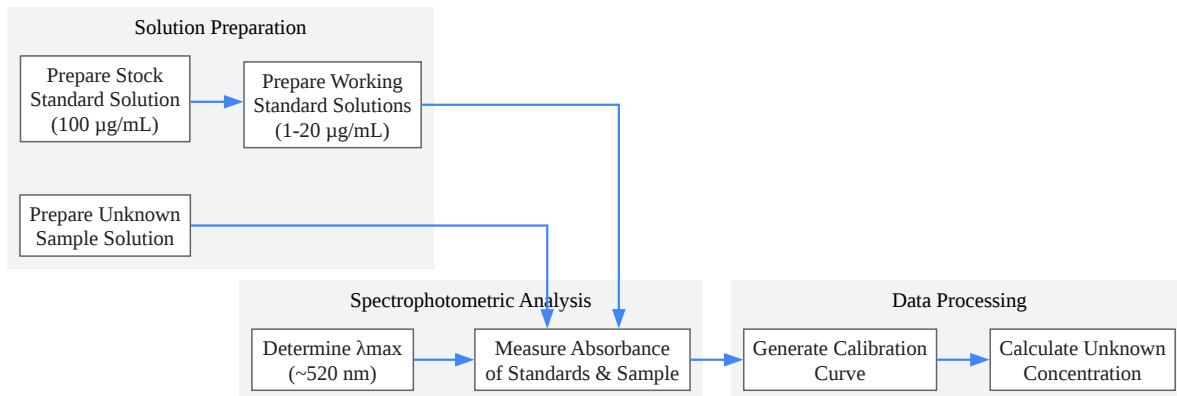
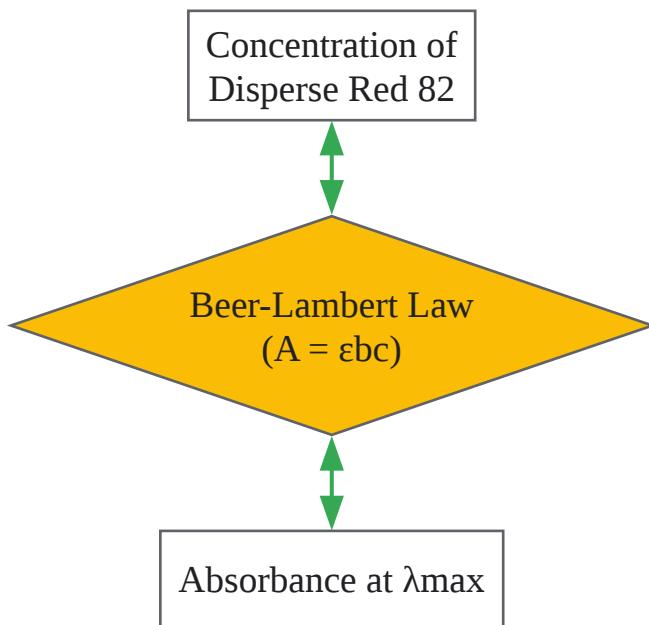

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	~520 nm (in Methanol)
Recommended Solvent	Methanol
Linear Concentration Range	1.0 - 20.0 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	≥ 0.995

Table 2: Example Calibration Curve Data

Concentration ($\mu\text{g/mL}$)	Absorbance at ~520 nm
1.0	Example Value
2.5	Example Value
5.0	Example Value
10.0	Example Value
15.0	Example Value
20.0	Example Value


Note: These are placeholder values. Actual absorbance will depend on the specific instrument and standard purity.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Experimental workflow for spectrophotometric analysis.

[Click to download full resolution via product page](#)

Relationship between concentration and absorbance.

Discussion

- Linearity: It is crucial to work within the linear range of the assay. If the absorbance of an unknown sample is higher than the highest standard, the sample must be diluted and re-analyzed.
- Solvent: Methanol is a suitable solvent for **Disperse Red 82**.^[5] Other organic solvents like ethanol or dimethylformamide (DMF) may also be used, but the λ_{max} and calibration curve must be determined in the chosen solvent.^{[6][7]}
- Molar Absorptivity: While this protocol utilizes a calibration curve, the molar absorptivity (ϵ) of **Disperse Red 82** can be determined from the slope of the calibration curve if the concentration is expressed in mol/L. The molar absorptivity is a constant for a given substance in a specific solvent at a particular wavelength and is useful for direct concentration calculations using the Beer-Lambert equation ($A = \epsilon bc$, where A is absorbance, ϵ is the molar absorptivity, b is the path length, and c is the molar concentration).
- Interferences: This method is susceptible to interference from other compounds in the sample that absorb light at the same wavelength. For complex matrices, a chromatographic method such as HPLC may be more appropriate to separate the dye from interfering substances before quantification.^[8]

Safety Precautions

- Handle **Disperse Red 82** powder in a well-ventilated area or a fume hood to avoid inhalation.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Methanol is flammable and toxic. Handle it in a well-ventilated area and away from ignition sources.
- Dispose of all chemical waste according to institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simultaneous UV-vis spectrophotometric determination of disperse dyes in textile wastewater by partial least squares and principal component regression | AVESIS [avesis.uludag.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. mines.primo.exlibrisgroup.com [mines.primo.exlibrisgroup.com]
- 4. 30124-94-8 CAS MSDS (Disperse Red 82) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Disperse Red 82 | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. science.valenciacollege.edu [science.valenciacollege.edu]
- 7. researchgate.net [researchgate.net]
- 8. Handbook of Physical Properties of Organic Chemicals | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Spectrophotometric Determination of Disperse Red 82 Concentration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082367#spectrophotometric-determination-of-disperse-red-82-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com